Lithium triethylborohydride

Übersicht

Beschreibung

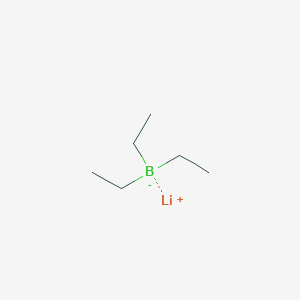

Lithium triethylborohydride, also known as this compound, is an organoboron compound with the formula Li(C2H5)3BH. It is a powerful reducing agent widely used in organometallic and organic chemistry. This compound is typically marketed and used as a solution in tetrahydrofuran (THF) and is known for its high reactivity and selectivity in various chemical reactions .

Vorbereitungsmethoden

Lithium triethylborohydride is prepared by the reaction of lithium hydride (LiH) with triethylborane (Et3B) in tetrahydrofuran (THF). The reaction proceeds as follows: [ \text{LiH} + \text{Et}_3\text{B} \rightarrow \text{LiEt}_3\text{BH} ] The resulting THF complex is stable indefinitely in the absence of moisture and air . Industrial production methods typically involve similar synthetic routes, ensuring the compound’s stability and purity for commercial use.

Analyse Chemischer Reaktionen

Reduction of Carbonyl Compounds

LiTEBH efficiently reduces aldehydes, ketones, esters, acid chlorides, anhydrides, and lactones to their corresponding alcohols or diols.

Mechanistic Insight : LiTEBH donates hydride ions (H⁻) to electrophilic carbonyl carbons, forming alkoxide intermediates that protonate during workup .

Epoxide Ring-Opening

LiTEBH selectively reduces epoxides to Markovnikov alcohols via nucleophilic attack at the less hindered carbon.

-

Example : Reduction of styrene oxide yields 1-phenylethanol exclusively .

-

Regioselectivity : Governed by steric and electronic factors. For example, cyclohexene oxide opens at the secondary carbon .

Deoxygenation of Tosylates and Mesylates

Primary tosylates and mesylates are reduced to hydrocarbons, while secondary/tertiary substrates undergo elimination or retain stereochemistry.

Stereochemical Dependence : Allo-configured substrates exhibit competing elimination, while galacto analogs undergo ring contraction .

Reductive Cyclization

LiTEBH enables intramolecular cyclization of keto-vinyl triflates to alkynyl alcohols. For example:

Hydrodefluorination

LiTEBH facilitates C–F bond activation in the presence of nickel catalysts.

-

Example : Hydrodefluorination of perfluorotoluene yields toluene derivatives under mild conditions .

Generation of Enolates

LiTEBH promotes 1,4-addition to α,β-enones, forming lithium enolates.

Reduction of Nitrogen-Containing Compounds

Selectivity : Primary amides (e.g., caproamide) release 1 equivalent of H₂ but resist further reduction .

Deprotonation Without Reduction

-

Carboxylic acids are deprotonated to lithium carboxylates but not reduced .

-

Alcohols, phenols, and thiols rapidly evolve H₂, while hindered alcohols (e.g., 3-ethyl-3-pentanol) react slowly .

Comparative Reactivity Table

| Reducing Agent | Reactivity | Steric Tolerance | Functional Group Selectivity |

|---|---|---|---|

| LiTEBH | High | Excellent | Broad (epoxides, esters, amides) |

| LiAlH₄ | Moderate | Moderate | Limited (no epoxide reduction) |

| LiBH₄ | Low | Poor | Narrow (carbonyls only) |

LiTEBH’s versatility makes it indispensable for synthesizing complex molecules, including pharmaceuticals and advanced materials. Its ability to address steric and electronic challenges underscores its utility in modern organic chemistry .

Wissenschaftliche Forschungsanwendungen

Lithium triethylborohydride (LiEt3BH), commonly known as LiTEBH or Superhydride, is a powerful reducing agent with various applications in organometallic and organic chemistry . It is typically marketed and used as a THF solution . LiTEBH is a stronger reducing agent than lithium borohydride and lithium aluminum hydride .

Scientific Research Applications

LiTEBH is used in a variety of chemical reactions, including:

- Reduction of alkyl halides Alkyl halides are reduced to alkanes by LiTEBH .

- Reduction of functional groups LiTEBH reduces a wide range of functional groups and is reserved for difficult substrates, such as sterically hindered carbonyls .

- Reduction of acid anhydrides LiTEBH reduces acid anhydrides to alcohols and carboxylic acid, but not to diols .

- Reduction of lactones Lactones are reduced to diols by LiTEBH . However, it can also be used for the efficient reduction of sugar lactones to hemiacetals .

- 1,4-addition to α,β-Enones α,β-Enones undergo 1,4-addition to give lithium enolates .

- Reduction of disulfides Disulfides are reduced to thiols via thiolates by LiTEBH .

- Deprotonation of carboxylic acids LiTEBH deprotonates carboxylic acids but does not reduce the resulting lithium carboxylates .

- Ring-opening of epoxides Epoxides undergo ring-opening upon treatment with LiTEBH to give alcohols. The reaction can proceed with high regio- and stereo- selectivity, favoring attack at the least hindered position .

- Reductive cleavage of mesylates and tosylates LiTEBH can be used in the reductive cleavage of mesylates and tosylates .

- Selective deprotection LiTEBH can selectively deprotect tertiary N-acyl groups without affecting secondary amide functionality .

- Reduction of aromatic esters Aromatic esters can be reduced to corresponding alcohols by LiTEBH .

- Reduction of nitrogen heterocycles Pyridine and isoquinolines are reduced to piperidines and tetrahydroisoquinolines, respectively, by LiTEBH .

- Generation of α,α-difluoroenolates LiTEBH promotes the generation of α,α-difluoroenolates from 2-iodo-2,2-difluoroacetophenones and is applied to the synthesis of polyfluorinated β-hydroxy ketones via self-condensation or aldol reaction .

- Reduction of Graphene Oxide: LiTEBH can be used to reduce graphene oxide . After chemical reduction with LiTEBH, the absorbance intensities associated with oxygenous functional groups are decreased dramatically .

- Catalysis: this compound can act as an efficient catalyst for the solvent-free hydroboration of a wide range of aldehydes and ketones, which can then be transformed to corresponding 1° and 2° alcohols in a one-pot procedure at room temperature .

Case Studies

- Synthesis of polyfluorinated β-hydroxy ketones: this compound promotes the generation of α,α-difluoroenolates from 2-iodo-2,2-difluoroacetophenones and is applied to the synthesis of polyfluorinated β-hydroxy ketones via self-condensation or aldol reaction .

- Reduction of sugar lactones to hemiacetals: this compound can be used for the efficient reduction of sugar lactones to hemiacetals .

- Ethyltellurenylation of Epoxides: this compound is used in the one-pot multistep ethyltellurenylation reaction of epoxides with elemental tellurium .

- Alkaloid Synthesis: this compound is used to produce a hemiaminal intermediate in the total synthesis of alkaloids .

- Reduction of alkyl tosylates to hydrocarbons: this compound can reduce alkyl tosylates to hydrocarbons .

Wirkmechanismus

The mechanism by which lithium triethylhydroborate exerts its effects involves the transfer of hydride ions (H-) to the substrate. This transfer is facilitated by the strong nucleophilicity of the hydride ion in the compound. The molecular targets and pathways involved include the reduction of carbonyl groups, deprotonation of acids, and addition to unsaturated systems .

Vergleich Mit ähnlichen Verbindungen

Lithium triethylborohydride is often compared with other reducing agents such as lithium borohydride, sodium borohydride, and lithium aluminium hydride. Some key differences include:

Lithium Borohydride: While both are strong reducing agents, lithium triethylhydroborate is more selective and can reduce sterically hindered carbonyls more effectively.

Sodium Borohydride: Sodium borohydride is less reactive and less selective compared to lithium triethylhydroborate.

Lithium Aluminium Hydride: Lithium aluminium hydride is a stronger reducing agent but is less selective and more difficult to handle due to its higher reactivity.

These comparisons highlight the unique properties of lithium triethylhydroborate, making it a valuable reagent in various chemical processes.

Biologische Aktivität

Lithium triethylborohydride (LiTEBH), also known as Superhydride, is a powerful organoboron reducing agent with significant implications in organic synthesis. This article delves into its biological activity, focusing on its chemical properties, applications in synthetic chemistry, and potential biological implications.

This compound is represented by the chemical formula LiBH(CH₂CH₃)₃. It is a colorless liquid that is highly reactive, especially with water, alcohols, and acids, releasing flammable hydrogen gas. The compound is synthesized through the reaction of lithium hydride (LiH) and triethylborane (Et₃B) in tetrahydrofuran (THF):

This reaction yields a stable solution in THF that can be utilized in various organic reactions due to its strong nucleophilic properties .

Biological Activity and Applications

While this compound itself is not directly employed in biological systems due to its high reactivity, it plays a crucial role in synthesizing biologically active compounds. Its reducing capabilities allow for the production of various functional groups essential in bioactive molecules, such as alcohols and thiols .

Reductive Reactions

LiTEBH is particularly effective in reducing a wide range of functional groups, including:

- Carbonyl Compounds : Efficiently reduces ketones and aldehydes to their corresponding alcohols.

- Esters and Acid Chlorides : Converts these to alcohols.

- Disulfides : Reduces disulfides to thiols.

- Epoxides : Facilitates ring-opening reactions leading to alcohol formation .

The compound's ability to selectively reduce challenging substrates makes it invaluable in synthetic organic chemistry. For instance, it has been used to synthesize polyfluorinated β-hydroxy ketones via self-condensation reactions involving α,α-difluoroenolates from 2-iodo-2,2-difluoroacetophenones .

Case Studies

- Reduction of Graphene Oxide : A study investigated the reduction of graphene oxide using LiTEBH, demonstrating a significant decrease in oxygenous functional groups post-reduction. This method enhanced the electronic properties of graphene materials, indicating potential applications in nanotechnology and materials science .

- Synthesis of Polycyclic Polyethers : Research highlighted the use of LiTEBH in the epoxide-opening cascades for synthesizing polycyclic polyether antibiotics. The compound facilitated critical steps in the biosynthesis pathways of bioactive compounds like lasalocid .

Data Table: Comparison of Reducing Agents

| Reducing Agent | Reactivity Level | Common Applications |

|---|---|---|

| This compound (LiTEBH) | High | Reduction of carbonyls, esters, epoxides |

| Lithium Aluminum Hydride (LiAlH₄) | High | Broad reductions including carboxylic acids |

| Sodium Borohydride (NaBH₄) | Moderate | Reduction of aldehydes and ketones |

Eigenschaften

InChI |

InChI=1S/C6H15B.Li/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCNGINELBODDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BLi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10897726 | |

| Record name | Lithium triethylhydroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [Merck Index] 10.59% Tetrahydrofuran solution: Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | Lithium triethylborohydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21130 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

22560-16-3 | |

| Record name | Lithium triethylborohydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022560163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium triethylhydroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium triethylhydroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM TRIETHYLBOROHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1ML638JFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.